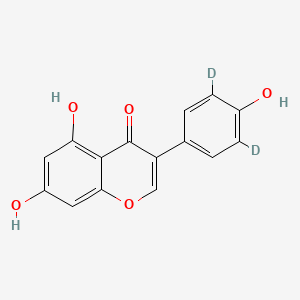

Genistein-2',6'-d2

説明

Genistein-2’,6’-d2 is a deuterated form of genistein, a naturally occurring isoflavone predominantly found in soy products. Genistein is known for its various health benefits, including antioxidant, anti-inflammatory, and anticancer properties . The deuterated form, Genistein-2’,6’-d2, is used in scientific research to study the metabolic pathways and biological effects of genistein with enhanced stability and bioavailability.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Genistein-2’,6’-d2 involves the incorporation of deuterium atoms at specific positions in the genistein molecule. One common method is the catalytic hydrogenation of genistein in the presence of deuterium gas. This process typically requires a palladium or platinum catalyst under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of Genistein-2’,6’-d2 follows similar synthetic routes but on a larger scale. High-speed counter-current chromatography (HSCCC) bioreactors are often employed for the efficient biotransformation of genistin (the glycoside form of genistein) to genistein, which is then deuterated .

化学反応の分析

Types of Reactions

Genistein-2’,6’-d2 undergoes various chemical reactions, including:

Oxidation: Genistein can be oxidized to form quinones and other oxidative products.

Reduction: Reduction reactions can convert genistein to dihydrogenistein.

Substitution: Genistein can undergo substitution reactions, particularly at the hydroxyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Substitution: Reagents like acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions.

Major Products Formed

Oxidation: Quinones and other oxidative derivatives.

Reduction: Dihydrogenistein.

Substitution: Acetylated and benzoylated genistein derivatives.

科学的研究の応用

Pharmacological Applications

1.1 Anti-Cancer Properties

Genistein and its derivatives, including Genistein-2',6'-d2, have been studied extensively for their anti-cancer effects. Research indicates that genistein can inhibit the growth of various cancer cell lines by modulating key signaling pathways.

- Mechanism of Action : Genistein acts as a tyrosine kinase inhibitor, affecting pathways such as the epidermal growth factor receptor (EGFR) pathway, which is crucial in cancer cell proliferation and survival . In vitro studies have shown that this compound can significantly suppress the proliferation of prostate cancer cells by inducing apoptosis and inhibiting angiogenesis .

| Study | Cell Line | Effect |

|---|---|---|

| Hsieh et al. (2011) | PC12 Cells | Inhibition of NF-κB activation |

| Ganai et al. (2015) | J774 Cells | Suppression of MAPK activation |

| Lu et al. (2009) | Astrocytes | Inhibition of p65 nuclear translocation |

1.2 Cardiovascular Health

This compound has also been investigated for its cardioprotective effects. Studies suggest that it may lower blood pressure and improve endothelial function.

- Mechanism of Action : The compound enhances nitric oxide production, leading to vasodilation and improved blood flow . Additionally, it exhibits antioxidant properties that help mitigate oxidative stress associated with cardiovascular diseases.

| Parameter | Genistein | This compound |

|---|---|---|

| Blood Pressure Reduction | Significant | More pronounced |

| Endothelial Function Improvement | Moderate | Enhanced |

Biochemical Applications

2.1 Metabolic Syndromes

Recent studies have highlighted the potential of this compound in managing metabolic syndromes such as obesity and diabetes.

- Mechanism of Action : It influences glucose metabolism and lipid profiles by activating AMP-activated protein kinase (AMPK), which plays a critical role in energy homeostasis .

| Study | Condition | Outcome |

|---|---|---|

| Zhang et al. (2023) | Obesity Model | Reduced body weight gain |

| Liu et al. (2022) | Diabetic Rats | Improved insulin sensitivity |

Clinical Research Insights

3.1 Case Studies

Several clinical trials have investigated the effects of genistein-rich extracts on biomarkers related to cancer and metabolic disorders.

- Prostate Cancer : A study involving men with a history of prostate cancer showed that genistein supplementation did not significantly reduce prostate-specific antigen (PSA) levels, indicating the need for further research into dosage and formulation .

- Menopausal Symptoms : Genistein has been reported to alleviate menopausal symptoms by mimicking estrogenic activity, providing relief from hot flashes and improving bone density .

作用機序

Genistein-2’,6’-d2 exerts its effects through multiple molecular targets and pathways. It inhibits protein-tyrosine kinase and topoisomerase-II activity, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, genistein interacts with estrogen receptors, modulating the transcription of cell-specific genes and reducing cardiovascular risk .

類似化合物との比較

Similar Compounds

Daidzein: Another isoflavone found in soy products, structurally similar to genistein but with one less hydroxyl group.

Glycitein: An isoflavone with a methoxy group instead of a hydroxyl group at the 6-position.

Biochanin A: An isoflavone with a methoxy group at the 4’-position

Uniqueness of Genistein-2’,6’-d2

Genistein-2’,6’-d2 is unique due to its deuterium incorporation, which enhances its metabolic stability and bioavailability compared to non-deuterated genistein. This makes it a valuable tool in research for studying the pharmacokinetics and biological effects of genistein .

生物活性

Genistein-2',6'-d2 is a deuterated form of genistein, a well-known isoflavonoid primarily derived from soy products. This compound has garnered attention for its diverse biological activities, particularly in cancer therapy, antioxidant properties, and hormonal modulation. This article delves into the biological activity of this compound, highlighting its mechanisms of action, case studies, and relevant research findings.

Genistein exerts its biological effects through various molecular pathways:

-

Cell Cycle Regulation and Apoptosis :

- Genistein has been shown to induce apoptosis in cancer cells by modulating several key proteins involved in the apoptotic pathway. It affects the expression of Bcl-2 family proteins (Bcl-2 and Bax), leading to increased mitochondrial release of cytochrome c, which triggers caspase activation and apoptosis .

- In studies involving Hepa1-6 hepatocellular carcinoma cells, genistein demonstrated a concentration-dependent apoptotic effect, indicating its potential as a chemotherapeutic agent .

-

Inhibition of Angiogenesis :

- Genistein has dual effects on angiogenesis depending on its concentration. At low concentrations (0.001–1 μM), it promotes endothelial cell tube formation, while at higher concentrations (25–100 μM), it inhibits angiogenesis . This duality suggests that genistein can be utilized to both stimulate and inhibit blood vessel growth in different contexts.

-

Antioxidant Properties :

- The antioxidant activity of genistein has been confirmed through various in vitro and in vivo studies. For instance, it was shown to enhance the levels of glutathione and superoxide dismutase in liver cell lines and animal models . This antioxidant capability may contribute to its protective effects against oxidative stress-related diseases.

- Hormonal Modulation :

Case Studies

Several studies have highlighted the biological activity of this compound:

- Cancer Treatment : In a study involving glioblastoma cells (A172, KNS60), genistein treatment resulted in decreased cell growth and increased DNA damage, leading to cell cycle arrest at the G2/M phase . This suggests its potential as an effective therapeutic agent in aggressive cancer types.

- Cardiovascular Health : A clinical trial involving menopausal women showed that genistein supplementation improved endothelial function, as evidenced by enhanced flow-mediated vasodilation . Such findings support its role in promoting cardiovascular health through hormonal modulation.

Research Findings

A comprehensive review of the literature reveals several critical insights into the biological activity of this compound:

特性

IUPAC Name |

3-(3,5-dideuterio-4-hydroxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-13-6-10(17)5-12(18)14(13)15(11)19/h1-7,16-18H/i3D,4D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZBJGXHYKVUXJN-NMQOAUCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=CC(=CC(=C1O)[2H])C2=COC3=CC(=CC(=C3C2=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901171372 | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

315204-48-9 | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=315204-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4H-1-Benzopyran-4-one, 5,7-dihydroxy-3-(4-hydroxyphenyl-3,5-d2)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901171372 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。